molecular formula C20H22FN5O3S B2658633 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1171426-83-7

2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2658633
CAS No.: 1171426-83-7
M. Wt: 431.49
InChI Key: MACFNSIGKPPUEI-UHFFFAOYSA-N
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Description

2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a fluorophenyl group, a pyrrolidine ring, and a thiazolopyridazine core, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the Thiazolopyridazine Core: This step usually starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrrolidine Ring: This can be achieved through a substitution reaction where the pyrrolidine ring is attached to the core structure.

    Final Acetamide Formation: The final step involves the acylation of the intermediate compound with 2-methoxyethylamine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolopyridazine derivatives.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, research focuses on its potential use in treating diseases such as cancer, due to its ability to inhibit specific enzymes or receptors involved in disease progression.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the thiazolopyridazine core are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in therapeutic effects such as anti-cancer activity or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-(4-chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide
  • 2-(7-(4-bromophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide

Uniqueness

The uniqueness of 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide lies in its fluorophenyl group, which can significantly influence its biological activity and binding affinity compared to its chloro or bromo analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S/c1-29-11-8-22-15(27)12-26-19(28)17-18(30-20(23-17)25-9-2-3-10-25)16(24-26)13-4-6-14(21)7-5-13/h4-7H,2-3,8-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACFNSIGKPPUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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